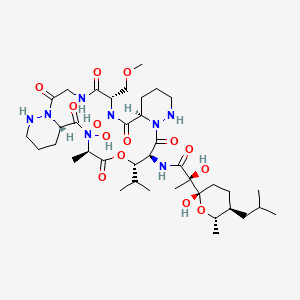![molecular formula C10H8BrNO3S B597470 ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1221186-54-4](/img/structure/B597470.png)
ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Descripción general
Descripción
Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of bromine, formyl, and ester functional groups makes it a versatile intermediate for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of a thieno[3,2-b]pyrrole derivative followed by formylation and esterification. One common method includes:
Bromination: The starting thieno[3,2-b]pyrrole compound is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Formylation: The brominated intermediate is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the formyl group at the 6-position.
Esterification: Finally, the formylated compound is esterified using ethanol and an acid catalyst to yield the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Condensation: Primary amines or hydrazines in the presence of a catalytic amount of acid.
Major Products
Nucleophilic Substitution: Substituted thieno[3,2-b]pyrrole derivatives.
Reduction: Ethyl 2-bromo-6-hydroxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Oxidation: Ethyl 2-bromo-6-carboxy-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Condensation: Imines or hydrazones of thieno[3,2-b]pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Its derivatives may exhibit biological activities and can be explored as potential drug candidates.
Material Science: It can be used in the development of organic electronic materials due to its conjugated system.
Catalysis: It may act as a ligand or catalyst in various organic transformations.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and formyl groups can participate in covalent bonding or non-covalent interactions with the target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the formyl group, making it less versatile for certain reactions.
Ethyl 2-chloro-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar structure but with chlorine instead of bromine, which may affect reactivity and biological activity.
Ethyl 2-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Contains a methyl group instead of a formyl group, altering its chemical properties.
Uniqueness
Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of both bromine and formyl groups, which provide multiple sites for chemical modification
Propiedades
IUPAC Name |
ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3S/c1-2-15-10(14)8-5(4-13)9-6(12-8)3-7(11)16-9/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIADINJUVDYYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(S2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729174 | |
| Record name | Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221186-54-4 | |
| Record name | Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221186-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)



